molecular formula C16H18N4O3S2 B2885694 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 868220-93-3

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2885694
CAS No.: 868220-93-3
M. Wt: 378.47
InChI Key: OFTZQJACIBITLP-UHFFFAOYSA-N
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Description

5-({1,4-dioxa-8-azaspiro[45]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps. The starting materials often include 1,4-dioxa-8-azaspiro[4.5]decane and thiophene derivatives. The synthetic route may involve:

    Formation of the spirocyclic intermediate: This step involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with appropriate reagents to form the spirocyclic core.

    Introduction of the thiophene moiety: This step involves the coupling of the spirocyclic intermediate with a thiophene derivative under specific conditions.

    Formation of the triazolo-thiazole ring: This step involves the cyclization of the intermediate to form the triazolo-thiazole ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s spirocyclic structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of a spirocyclic structure with a triazolo-thiazole ring system. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c21-14-13(25-15-17-10-18-20(14)15)12(11-2-1-9-24-11)19-5-3-16(4-6-19)22-7-8-23-16/h1-2,9-10,12,21H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTZQJACIBITLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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